2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]ethanol
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Overview
Description
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanol is a synthetic organic compound characterized by the presence of a chlorophenyl group attached to a tetraazole ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanol typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the tetraazole ring.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through nucleophilic substitution reactions, where an appropriate alcohol reacts with the chlorophenyl-tetraazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tetraazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include chlorophenyl derivatives, tetraazole-substituted compounds, and various oxidation or reduction products depending on the specific reaction conditions.
Scientific Research Applications
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with cellular receptors or enzymes, while the tetraazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic acid: Similar in having a chlorophenyl group but differs in the functional groups attached.
2,4,6-Tri-substituted-1,3,5-triazines: Similar in having a heterocyclic ring but differs in the specific substituents and ring structure.
2-{2-[5-(3-chlorophenyl)]furanyl}-4,5-bis(4-methoxyphenyl)imidazole: Similar in having a chlorophenyl group but differs in the overall molecular structure.
Uniqueness
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanol is unique due to its specific combination of a chlorophenyl group, a tetraazole ring, and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClN4O |
---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C9H9ClN4O/c10-8-3-1-2-7(6-8)9-11-13-14(12-9)4-5-15/h1-3,6,15H,4-5H2 |
InChI Key |
WDIZKLJIWDOQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(N=N2)CCO |
Origin of Product |
United States |
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